

An In-depth Technical Guide to Piperidinoacetonitrile

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Compound of Interest

Compound Name: Piperidinoacetonitrile

Cat. No.: B1294635

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Piperidinoacetonitrile**, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The document details its chemical identity, physicochemical properties, a plausible synthesis protocol, and its prospective role in the drug discovery pipeline.

Chemical Identity

CAS Number: 3010-03-5[1]

Synonyms: A variety of synonyms are used to identify **Piperidinoacetonitrile** in chemical literature and databases. These include:

- 1-Piperidineacetonitrile[1]
- 2-(1-Piperidyl)acetonitrile
- 2-Piperidin-1-ylacetonitrile[1]
- N-(Cyanomethyl)piperidine[2]
- Piperidine-1-acetonitrile[2]
- 1-Cyanomethylpiperidine

- (Piperidin-1-yl)acetonitrile
- NSC 26716[1]

Physicochemical Properties

A summary of the key quantitative data for **Piperidinoacetonitrile** is presented in the table below. This information is crucial for its handling, formulation, and application in experimental settings.

Property	Value	Source
Molecular Formula	C ₇ H ₁₂ N ₂	[1][2]
Molecular Weight	124.18 g/mol	[1][2]
Appearance	Not explicitly stated, likely a liquid or low-melting solid	
Boiling Point	Not available	
Melting Point	Not available	
Density	Not available	
Solubility	Not explicitly stated, likely soluble in organic solvents	

Experimental Protocol: Synthesis of Piperidinoacetonitrile

While a specific, detailed experimental protocol for the synthesis of **Piperidinoacetonitrile** was not found in the immediate search results, a plausible and widely applicable method is the Strecker synthesis. This classic reaction combines an aldehyde, an amine, and a cyanide source to produce an α -aminonitrile.[3][4][5][6][7] Another common method involves the nucleophilic substitution of a haloacetonitrile with a secondary amine.

Below is a detailed, hypothetical experimental protocol for the synthesis of 2-piperidin-1-ylacetonitrile based on the nucleophilic substitution of chloroacetonitrile with piperidine.

Reaction:



Materials:

- Piperidine
- Chloroacetonitrile[8]
- Anhydrous diethyl ether (or another suitable aprotic solvent)
- Sodium bicarbonate (aqueous solution)
- Anhydrous sodium sulfate
- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Condenser (if heating is required)
- Separatory funnel
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve piperidine (2.0 equivalents) in anhydrous diethyl ether. The use of excess piperidine serves both as a reactant and as a base to neutralize the HCl formed during the reaction.
- **Addition of Chloroacetonitrile:** Cool the reaction mixture in an ice bath. To this solution, add chloroacetonitrile (1.0 equivalent) dropwise via a dropping funnel over a period of 30-60 minutes. Maintain the temperature below 10 °C during the addition to control the exothermic reaction.

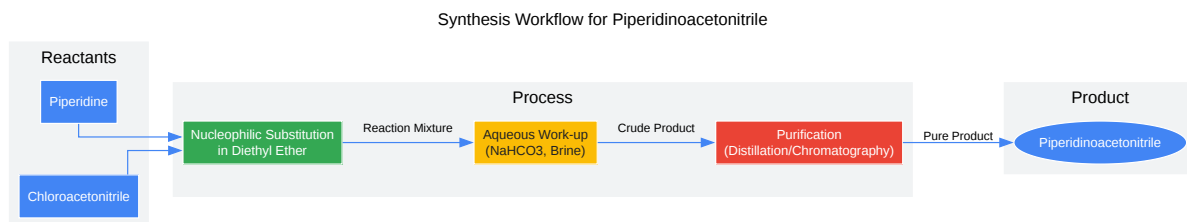
- **Reaction:** After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, a precipitate of piperidine hydrochloride will have formed. Filter the reaction mixture to remove the salt. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate to remove any remaining acidic byproducts, followed by a wash with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- **Purification:** The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 2-piperidin-1-ylacetonitrile.

Safety Precautions: Chloroacetonitrile is a toxic and lachrymatory substance and should be handled with extreme care in a well-ventilated fume hood.^[8] Appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn at all times.

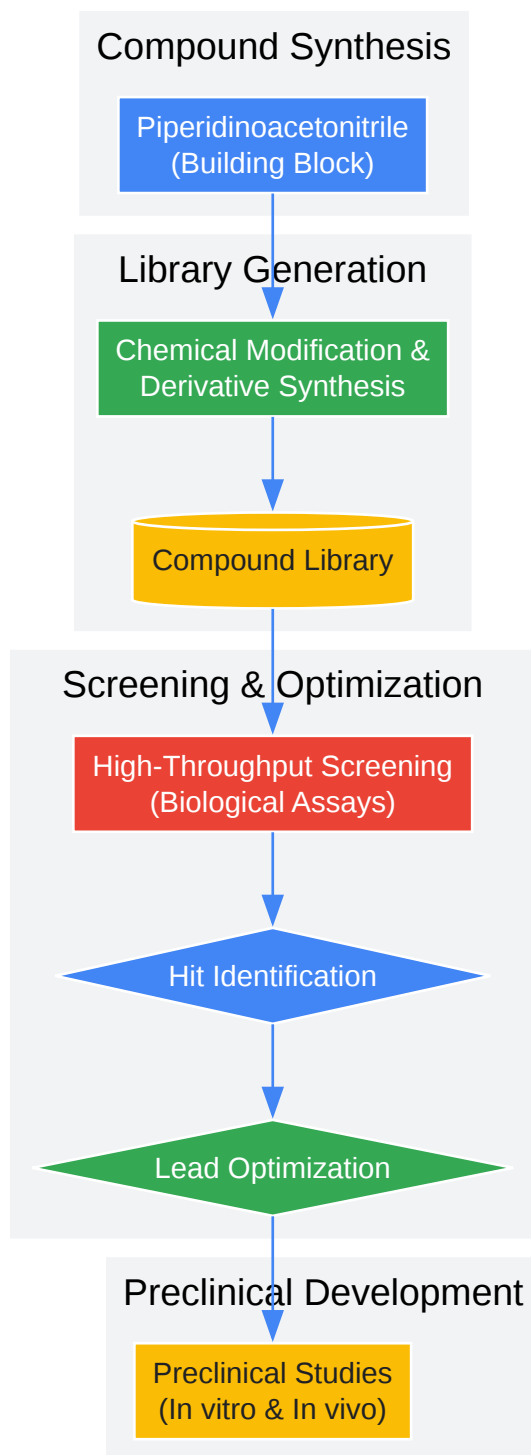
Visualizations

Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of **Piperidinoacetonitrile** as described in the experimental protocol.



Piperidinoacetonitrile in Drug Discovery

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